molecular formula C23H35N3O4 B13921909 Tert-butyl 4-(4-(((benzyloxy)carbonyl)amino)cyclohexyl)piperazine-1-carboxylate

Tert-butyl 4-(4-(((benzyloxy)carbonyl)amino)cyclohexyl)piperazine-1-carboxylate

Cat. No.: B13921909
M. Wt: 417.5 g/mol
InChI Key: XDTVAWXDHRMXMU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-(((benzyloxy)carbonyl)amino)cyclohexyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for drug development . This compound, in particular, features a tert-butyl group, a benzyloxycarbonyl-protected amino group, and a cyclohexyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-(((benzyloxy)carbonyl)amino)cyclohexyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate.

    Formation of the Piperazine Ring: The protected amine is then reacted with a suitable cyclohexyl derivative to form the piperazine ring. This step often involves cyclization reactions under basic conditions.

    Introduction of the Tert-butyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-(((benzyloxy)carbonyl)amino)cyclohexyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, benzyl chloroformate

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-(((benzyloxy)carbonyl)amino)cyclohexyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The benzyloxycarbonyl-protected amino group allows for selective binding to enzymes and receptors, modulating their activity. The piperazine ring provides conformational flexibility, enhancing the compound’s ability to interact with various biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(4-(((benzyloxy)carbonyl)amino)cyclohexyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in drug design, allowing for better interaction with biological targets and improved pharmacokinetic properties .

Properties

Molecular Formula

C23H35N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

tert-butyl 4-[4-(phenylmethoxycarbonylamino)cyclohexyl]piperazine-1-carboxylate

InChI

InChI=1S/C23H35N3O4/c1-23(2,3)30-22(28)26-15-13-25(14-16-26)20-11-9-19(10-12-20)24-21(27)29-17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3,(H,24,27)

InChI Key

XDTVAWXDHRMXMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCC(CC2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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